molecular formula C10H13ClN2 B11900486 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline

4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11900486
M. Wt: 196.67 g/mol
InChI Key: BLTRQIZOGUKXOR-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline is an organic compound with the molecular formula C10H13ClN2. It belongs to the class of quinazolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4th position and two methyl groups at the 2nd and 6th positions on the quinazoline ring, which is partially hydrogenated at the 5th, 6th, 7th, and 8th positions.

Preparation Methods

The synthesis of 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with acetone in the presence of a catalyst can lead to the formation of the desired quinazoline derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinazoline derivatives.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to a variety of substituted quinazoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active quinazolines.

    Medicine: Quinazoline derivatives are known for their pharmacological properties, and this compound may serve as a precursor in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline can be compared with other similar compounds, such as:

    4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline: This compound has two fluorine atoms instead of methyl groups, which may alter its chemical and biological properties.

    4-Chloro-2,6-dimethylquinazoline: This compound lacks the hydrogenation at the 5th, 6th, 7th, and 8th positions, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C10H13ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h6H,3-5H2,1-2H3

InChI Key

BLTRQIZOGUKXOR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NC(=N2)C)Cl

Origin of Product

United States

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